molecular formula C16H15Cl2NO2 B260789 N-(3,4-dichlorobenzyl)-2-ethoxybenzamide

N-(3,4-dichlorobenzyl)-2-ethoxybenzamide

Cat. No.: B260789
M. Wt: 324.2 g/mol
InChI Key: RLSDZUAEXLZLQO-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 3,4-dichlorobenzyl group attached to the amide nitrogen and a 2-ethoxy substituent on the benzoyl moiety. The 3,4-dichlorobenzyl group is a recurring motif in compounds targeting dopamine receptors (e.g., antipsychotic candidates) , while ethoxy substituents may influence solubility and binding affinity compared to methoxy or hydroxyl analogs .

Properties

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-ethoxybenzamide

InChI

InChI=1S/C16H15Cl2NO2/c1-2-21-15-6-4-3-5-12(15)16(20)19-10-11-7-8-13(17)14(18)9-11/h3-9H,2,10H2,1H3,(H,19,20)

InChI Key

RLSDZUAEXLZLQO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antimicrobial Activity: Dichlorobenzyl-Substituted Analogs

The 3,4-dichlorobenzyl group is associated with enhanced antimicrobial properties. For example:

  • N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a): Exhibited potent anti-tuberculosis activity with an MIC of 12.5 µg·mL⁻¹ against Mycobacterium tuberculosis H37Rv .
  • N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a): Demonstrated lower efficacy (MIC = 25 µg·mL⁻¹), highlighting the critical role of dichlorobenzyl groups in enhancing antimicrobial potency .
Table 1: Antimicrobial Activity of Dichlorobenzyl-Containing Benzamides
Compound Substituents MIC (µg·mL⁻¹) Target Organism Reference
N-(3,4-Dichlorobenzyl)-2-ethoxybenzamide* 3,4-dichlorobenzyl, 2-ethoxy N/A N/A
Compound 9a 3,4-dichlorobenzyl (pyrazine) 12.5 M. tuberculosis H37Rv
Compound 1a 2-methylbenzyl (pyrazine) 25 M. tuberculosis H37Rv

Dopamine Receptor Selectivity: Methoxy vs. Ethoxy Substituents

Benzamides with dichlorobenzyl groups have been explored for dopamine receptor modulation. A key comparison involves alkoxy substituents:

  • N-(1-(3,4-Dichlorobenzyl)-piperidin-4-yl)-4-methoxybenzamide (22) : Demonstrated high selectivity for dopamine D4 over D2 receptors, attributed to its 4-methoxy group and 3,4-dichlorobenzyl moiety .
Table 2: Dopamine Receptor Binding Profiles
Compound Substituents D4 Selectivity (vs. D2) Key Pharmacological Effect Reference
Compound 22 4-methoxy, 3,4-dichlorobenzyl High Antipsychotic candidate
This compound* 2-ethoxy, 3,4-dichlorobenzyl Hypothetical Uncharacterized

Key Research Findings and Limitations

  • Dichlorobenzyl Moiety : Consistently associated with enhanced bioactivity across antimicrobial and neurological applications .
  • Alkoxy Substituent Effects : Methoxy groups favor receptor selectivity, while ethoxy may improve pharmacokinetics but reduce binding precision .
  • Data Gaps : Direct studies on this compound are absent in the provided evidence; comparisons rely on structural analogs.

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